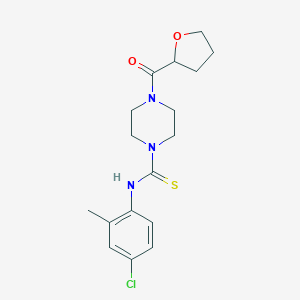

N-(4-chloro-2-methylphenyl)-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarbothioamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(4-chloro-2-methylphenyl)-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarbothioamide, also known as TFMPP, is a synthetic compound that belongs to the piperazine family. It was first synthesized in the 1970s and has been used in scientific research ever since. TFMPP has gained significant attention due to its unique chemical structure and its potential applications in various fields.

Wirkmechanismus

N-(4-chloro-2-methylphenyl)-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarbothioamide exerts its effects by binding to and activating serotonin receptors, particularly the 5-HT2A receptor. This leads to the activation of several intracellular signaling pathways, including the phospholipase C pathway and the phosphatidylinositol pathway. These pathways ultimately lead to the release of various neurotransmitters, including dopamine and norepinephrine, which are involved in regulating mood, motivation, and reward.

Biochemical and Physiological Effects:

N-(4-chloro-2-methylphenyl)-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarbothioamide has been shown to have several biochemical and physiological effects. It has been shown to increase the release of dopamine and norepinephrine in the brain, which can lead to increased motivation and reward-seeking behavior. N-(4-chloro-2-methylphenyl)-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarbothioamide has also been shown to increase the activity of the hypothalamic-pituitary-adrenal axis, which regulates the body's response to stress. Additionally, N-(4-chloro-2-methylphenyl)-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarbothioamide has been shown to have anxiogenic effects, meaning it can induce anxiety-like behavior in animal models.

Vorteile Und Einschränkungen Für Laborexperimente

N-(4-chloro-2-methylphenyl)-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarbothioamide has several advantages as a research tool. It is relatively easy to synthesize and is commercially available. N-(4-chloro-2-methylphenyl)-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarbothioamide is also relatively stable and can be stored for long periods of time. However, N-(4-chloro-2-methylphenyl)-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarbothioamide has several limitations as well. It has a narrow therapeutic window, meaning that the dose must be carefully controlled to avoid toxicity. Additionally, N-(4-chloro-2-methylphenyl)-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarbothioamide has been shown to have off-target effects, meaning that it can interact with other receptors in addition to its intended target.

Zukünftige Richtungen

There are several future directions for research on N-(4-chloro-2-methylphenyl)-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarbothioamide. One area of interest is the role of N-(4-chloro-2-methylphenyl)-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarbothioamide in addiction. N-(4-chloro-2-methylphenyl)-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarbothioamide has been shown to increase the release of dopamine, which is a key neurotransmitter involved in addiction. Therefore, N-(4-chloro-2-methylphenyl)-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarbothioamide may have potential as a treatment for addiction. Another area of interest is the development of more selective N-(4-chloro-2-methylphenyl)-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarbothioamide analogs that can target specific serotonin receptors. Additionally, N-(4-chloro-2-methylphenyl)-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarbothioamide may have potential as a tool to study the role of serotonin receptors in various psychological and neurological disorders.

Synthesemethoden

N-(4-chloro-2-methylphenyl)-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarbothioamide can be synthesized through a multistep process that involves the reaction of several chemical compounds. The first step involves the reaction of 4-chloro-2-methylphenylamine with acetic anhydride to form N-acetyl-4-chloro-2-methylphenylamine. This intermediate is then reacted with tetrahydrofuran-2-carbonyl chloride to form N-acetyl-4-chloro-2-methylphenyl-4-tetrahydrofuran-2-carbonyl-piperazine. Finally, this compound is reacted with thioacetamide to form N-(4-chloro-2-methylphenyl)-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarbothioamide.

Wissenschaftliche Forschungsanwendungen

N-(4-chloro-2-methylphenyl)-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarbothioamide has been extensively used in scientific research as a tool to study various biological processes. It has been shown to interact with several receptors in the central nervous system, including serotonin receptors, dopamine receptors, and adrenergic receptors. N-(4-chloro-2-methylphenyl)-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarbothioamide has been used to study the role of these receptors in various physiological and pathological conditions, including anxiety, depression, and addiction.

Eigenschaften

Produktname |

N-(4-chloro-2-methylphenyl)-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarbothioamide |

|---|---|

Molekularformel |

C17H22ClN3O2S |

Molekulargewicht |

367.9 g/mol |

IUPAC-Name |

N-(4-chloro-2-methylphenyl)-4-(oxolane-2-carbonyl)piperazine-1-carbothioamide |

InChI |

InChI=1S/C17H22ClN3O2S/c1-12-11-13(18)4-5-14(12)19-17(24)21-8-6-20(7-9-21)16(22)15-3-2-10-23-15/h4-5,11,15H,2-3,6-10H2,1H3,(H,19,24) |

InChI-Schlüssel |

BCKARAUVYLKYTN-UHFFFAOYSA-N |

SMILES |

CC1=C(C=CC(=C1)Cl)NC(=S)N2CCN(CC2)C(=O)C3CCCO3 |

Kanonische SMILES |

CC1=C(C=CC(=C1)Cl)NC(=S)N2CCN(CC2)C(=O)C3CCCO3 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

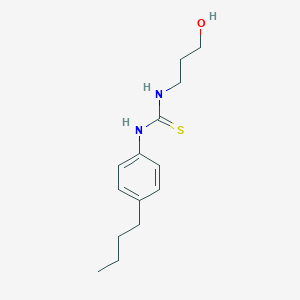

![4-{[(4-Methoxybenzyl)carbamothioyl]amino}benzenesulfonamide](/img/structure/B216349.png)

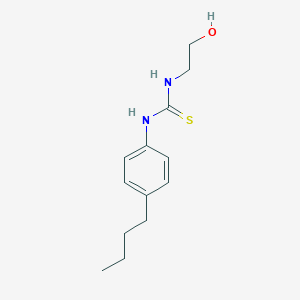

![N-(4-butylphenyl)-N'-{2-[(4-chlorophenyl)sulfanyl]ethyl}thiourea](/img/structure/B216363.png)

![4-[({[2-(4-Chlorophenyl)ethyl]amino}carbothioyl)amino]benzenesulfonamide](/img/structure/B216364.png)

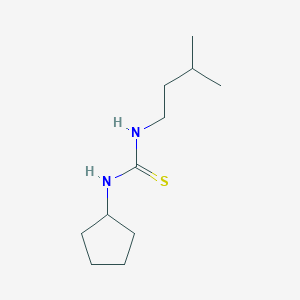

![1-Cyclopentyl-3-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B216365.png)